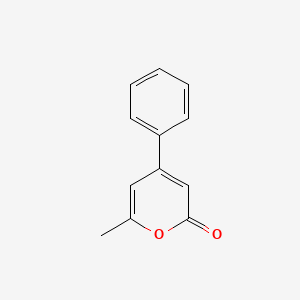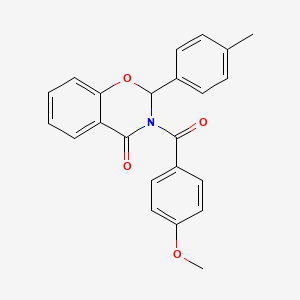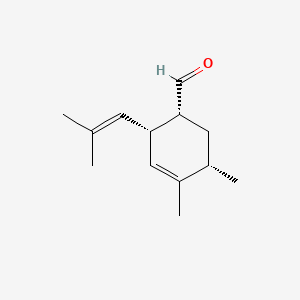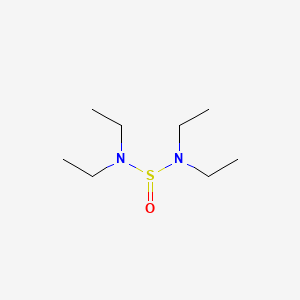
6-Methyl-4-phenyl-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-phenyl-pyran-2-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a conjugated system This compound is part of the pyran family, known for its diverse biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methyl-4-phenyl-pyran-2-one can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. For instance, a one-pot reaction using ammonium acetate as a catalyst under solvent-free conditions has been reported .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, are emphasized to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-4-phenyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Methyl-4-phenyl-pyran-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-4-phenyl-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may downregulate the expression of certain proteins at the transcriptional level or bind to specific proteins to inhibit their activity .
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-methyl-2H-pyran-2-one: Shares a similar pyran ring structure but with a hydroxyl group.
4-Methoxy-6-methyl-2H-pyran-2-one: Similar structure with a methoxy group instead of a phenyl group
Uniqueness: 6-Methyl-4-phenyl-pyran-2-one stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
4467-33-8 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-methyl-4-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
WPYCHKSDNQTWOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/no-structure.png)



![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)



![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
